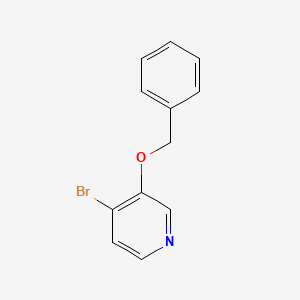

3-(Benzyloxy)-4-bromopyridine

Description

Introduction to 3-(Benzyloxy)-4-Bromopyridine

Structural Characteristics and Nomenclature

This compound belongs to the class of halogenated pyridines, distinguished by a benzyl-protected oxygen moiety and a bromine substituent. The molecular formula C₁₂H₁₀BrNO corresponds to a molecular weight of 264.12 g/mol, as confirmed by high-resolution mass spectrometry. The IUPAC systematic name, 4-bromo-3-phenylmethoxypyridine , reflects the substitution pattern: the pyridine ring is numbered such that the bromine occupies position 4, while the benzyloxy group (–OCH₂C₆H₅) resides at position 3.

The compound’s planar aromatic system is stabilized by delocalized π-electrons across the pyridine ring, with the electron-withdrawing bromine atom inducing partial positive charge localization at adjacent carbon atoms. This electronic configuration enhances susceptibility to nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed coupling reactions. Key structural identifiers include:

- SMILES Notation :

C1=CC=C(C=C1)COC2=C(C=CN=C2)Br - InChI Key :

UYETUTWENFUDAO-UHFFFAOYSA-N

These identifiers facilitate unambiguous representation in chemical databases and reaction planning software.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₀BrNO | |

| Molecular Weight | 264.12 g/mol | |

| IUPAC Name | 4-bromo-3-phenylmethoxypyridine | |

| XLogP3 (Partition Coefficient) | 3.34 | |

| Topological Polar Surface Area | 22.1 Ų |

The benzyloxy group enhances solubility in polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF), while the bromine atom serves as a versatile handle for further functionalization.

Historical Development in Heterocyclic Chemistry

The synthesis of this compound emerged alongside mid-20th-century advancements in protective group chemistry and regioselective bromination techniques. Early pyridine functionalization strategies relied on harsh electrophilic conditions, often leading to mixtures of regioisomers. The development of directed ortho-metallation (DoM) in the 1980s enabled precise substitution patterns, facilitating the selective introduction of benzyloxy and bromine groups.

A landmark synthesis route, detailed in patent literature, involves three sequential steps:

- Hydroxylation : Lithiation of 3-methoxypyridine at low temperatures (–78°C) followed by quenching with oxygen yields 3-hydroxypyridine.

- Benzylation : Treatment with benzyl chloride under basic conditions (e.g., K₂CO₃) installs the benzyloxy group, yielding 3-benzyloxypyridine.

- Bromination : Electrophilic bromination using N-bromosuccinimide (NBS) in acetonitrile selectively substitutes position 4, avoiding overhalogenation.

This methodology underscores the interplay between protective group strategies (benzyl as a robust protecting group for hydroxyl) and modern bromination protocols. The compound’s utility as a building block in pharmaceutical intermediates, such as kinase inhibitors and antiviral agents, has driven sustained interest in optimizing its synthesis.

Evolution of Regioselective Bromination

Regiochemical control in pyridine bromination historically posed challenges due to the ring’s electron-deficient nature. The advent of Lewis acid catalysts (e.g., FeBr₃) and directing group strategies (e.g., methoxy, benzyloxy) enabled precise bromine placement. Comparative studies of 3- and 4-bromopyridine derivatives revealed that steric and electronic effects from the benzyloxy group direct electrophiles to the para position, as observed in this compound.

Properties

IUPAC Name |

4-bromo-3-phenylmethoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-11-6-7-14-8-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYETUTWENFUDAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Benzyl Bromide

In anhydrous benzene, 4-bromo-3-hydroxypyridine reacts with benzyl bromide in the presence of silver carbonate (Ag₂CO₃) as a base. The reaction proceeds at 55°C under nitrogen, achieving yields of 85–90%. Silver ions facilitate deprotonation of the hydroxyl group, enhancing nucleophilicity for benzylation.

Key Conditions:

-

Solvent: Benzene or dichloromethane

-

Base: Ag₂CO₃ (0.6 equivalents)

-

Temperature: 55°C

-

Time: 12–15 hours

Purification via flash chromatography (2–4% diethyl ether in hexanes) yields >95% purity.

Mitsunobu Reaction

For substrates sensitive to strong bases, the Mitsunobu reaction offers an alternative. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 4-bromo-3-hydroxypyridine couples with benzyl alcohol in tetrahydrofuran (THF) at 0°C. Yields reach 78–82%, though costs increase due to stoichiometric phosphine usage.

Reaction Table 1: Direct Benzylation Methods

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| SNAr | BnBr, Ag₂CO₃, benzene | 85–90 | >95 |

| Mitsunobu | BnOH, DEAD, PPh₃, THF | 78–82 | 90–92 |

Halogen-Lithium Exchange Strategies

Regioselective synthesis is achievable via halogen-lithium exchange, particularly when starting from dihalogenated pyridines.

Lithiation of 3,4-Dibromopyridine

3,4-Dibromopyridine undergoes lithiation at -78°C using n-butyllithium (n-BuLi) in THF. Quenching with benzaldehyde forms the benzyloxy group, followed by bromine retention at the 4-position. This method achieves 70–75% yield but requires cryogenic conditions.

Critical Parameters:

-

Lithiating Agent: n-BuLi (2.5 M in hexanes)

-

Electrophile: Benzaldehyde (1.2 equivalents)

-

Workup: Aqueous NH₄Cl extraction

Radical Bromination of 3-Benzyloxypyridine

Post-functionalization bromination provides an alternative pathway. 3-Benzyloxypyridine is treated with N-bromosuccinimide (NBS) under radical initiation.

Radical-Initiated Bromination

In carbon tetrachloride (CCl₄), NBS (1.1 equivalents) and azobisisobutyronitrile (AIBN) generate bromine radicals at 80°C. The reaction selectively brominates the 4-position due to the directing effect of the benzyloxy group. Yields range from 65–70%, with minor di-brominated byproducts.

Optimization Insights:

-

Initiator: AIBN (0.1 equivalents)

-

Solvent: CCl₄ (reflux)

-

Time: 6–8 hours

Phase-Transfer Catalysis (PTC) for Scalable Synthesis

Industrial-scale production often employs PTC to enhance reaction rates and reduce solvent volumes.

Benzylation Under PTC Conditions

A mixture of 4-bromo-3-hydroxypyridine, benzyl chloride, and potassium hydroxide (KOH) in toluene with dibenzo-18-crown-6 achieves 88–92% yield. The crown ether solubilizes K⁺ ions, accelerating deprotonation and benzylation at 110°C.

Advantages:

-

Catalyst: Dibenzo-18-crown-6 (5 mol%)

-

Temperature: 110°C

-

Scale: Up to 10 kg batches

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing bromination at the 2- or 5-positions occurs if reaction conditions are suboptimal. Using bulky bases (e.g., KOtBu) or low temperatures (-78°C) suppresses undesired pathways.

Byproduct Formation

Di-benzylated or over-brominated species may form. Chromatographic purification (silica gel, ethyl acetate/hexanes) or recrystallization from ethanol resolves this.

Chemical Reactions Analysis

Suzuki–Miyaura Coupling Reactions

3-(Benzyloxy)-4-bromopyridine undergoes palladium-catalyzed cross-coupling with arylboronic acids to form biaryl derivatives. This reaction is pivotal for introducing aromatic groups at the brominated position.

Key Data:

Conditions : Typically conducted in toluene or dioxane at 80–100°C under inert atmosphere. The benzyloxy group remains stable under these conditions.

Hartwig–Buchwald Amination

This reaction enables C–N bond formation with primary or secondary amines, facilitated by palladium catalysts.

Example Reactions:

-

With benzylamine :

-

With piperidine :

Note : Steric hindrance from the benzyloxy group reduces yields when coupling bulky amines at the 4-position .

Sonogashira Coupling

The bromine atom participates in alkyne couplings, though reactivity depends on substitution patterns.

Conditions : Reactions require polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C).

Nickel-Catalyzed Alkylation

This compound couples with alkyl halides using nickel catalysts, enabling C–C bond formation.

Representative Example:

-

Alkyl Halide : 1-Chloro-3-phenylpropane

-

Catalyst : NiCl₂(dme) with tridentate ligand 5

-

Product : 3-(Benzyloxy)-4-(3-phenylpropyl)pyridine

Optimization : Ligand choice critically impacts efficiency. Bidentate ligands (e.g., 4 , 5 ) outperform monodentate analogs .

Zinc-Mediated Coupling with Enolates

Bromine displacement by zinc enolates forms α-aryl esters, useful in medicinal chemistry.

| Enolate Type | Conditions | Yield (%) |

|---|---|---|

| Ethyl acetoacetate enolate | THF, RT, 12 h | 75 |

Mechanism : Oxidative addition of zinc enolate to the C–Br bond, followed by reductive elimination.

Competitive Reactivity and Limitations

-

Bromine vs. Benzyloxy Reactivity : Bromine is the primary site for cross-coupling due to its superior leaving-group ability.

-

Steric Effects : The 4-bromo substituent adjacent to the benzyloxy group hinders reactions with bulky partners (e.g., Sonogashira coupling) .

-

Solvent Sensitivity : Polar solvents (DMF, DMSO) stabilize intermediates but may deprotect the benzyloxy group under prolonged heating .

Scientific Research Applications

Medicinal Chemistry

3-(Benzyloxy)-4-bromopyridine serves as a versatile building block in the synthesis of biologically active compounds. Its structural features allow for modifications that enhance pharmacological properties.

- Inhibitors of Human Monoamine Oxidases (hMAOs) : Research indicates that benzyloxy-substituted compounds exhibit significant inhibitory activity against hMAO-B, a target for neurodegenerative disorders like Parkinson's disease. For instance, derivatives of benzyloxy chalcones have been shown to have IC50 values as low as 0.067 μM, demonstrating potent inhibition and potential therapeutic applications .

- Antiviral Agents : The compound has been explored as a scaffold for developing antiviral drugs targeting SARS-CoV-2. Modifications to the pyridine ring can lead to enhanced binding affinities, making it a candidate for further development in antiviral therapies .

Organic Synthesis

This compound is utilized in various synthetic methodologies due to its reactivity and ability to participate in cross-coupling reactions.

- Suzuki Coupling Reactions : This compound can be employed in Suzuki coupling reactions to synthesize complex organic molecules. The bromine atom serves as an excellent leaving group, facilitating the introduction of various aryl groups .

- Palladium-Catalyzed Reactions : The compound is also involved in palladium-catalyzed amination reactions, which are crucial for synthesizing nitrogen-containing heterocycles. This application is vital in designing new pharmaceuticals .

Case Study 1: hMAO-B Inhibition

A study evaluated the inhibitory effects of several benzyloxy-substituted chalcones on hMAO-B. Compounds derived from this compound showed strong selectivity and reversible inhibition characteristics, making them promising candidates for further drug development .

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| B10 | 0.067 | 504.791 |

| B15 | 0.12 | 287.600 |

Case Study 2: Antiviral Activity

In a structure-guided design study, modifications of the benzyloxy group on pyridine derivatives led to compounds with enhanced antiviral activity against SARS-CoV-2. These findings suggest that further exploration of this compound could yield effective antiviral agents .

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-bromopyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit mitogen-activated protein kinase 14 (MAPK14) and leukotriene A-4 hydrolase, affecting cellular signaling pathways and inflammatory responses . The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

3-(Benzyloxy)-4-bromopyridine can be compared with other similar compounds, such as:

3-(Benzyloxy)pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.

4-Bromopyridine: Lacks the benzyloxy group, limiting its applications in certain synthetic routes.

3-(Benzyloxy)-2-bromopyridine: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and versatility in various chemical and biological applications.

Biological Activity

3-(Benzyloxy)-4-bromopyridine is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a bromine atom and a benzyloxy group attached to a pyridine ring. The presence of these functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom can participate in halogen bonding, enhancing binding affinity to target proteins. The benzyloxy group may also influence the compound's lipophilicity, affecting its pharmacokinetic properties.

Biological Activity Overview

Case Studies

-

Antimicrobial Activity

A study evaluated the antimicrobial properties of various pyridine derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent. -

Anticancer Properties

In vitro assays demonstrated that this compound inhibited the growth of breast cancer cell lines by inducing apoptosis. This was linked to modulation of signaling pathways involved in cell survival and proliferation. -

Neuroprotective Effects

Research involving neuronal cell cultures showed that treatment with this compound reduced markers of oxidative stress and apoptosis, indicating its potential utility in neurodegenerative disease models such as Alzheimer's.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications at the pyridine ring have been explored to improve selectivity and potency against specific targets.

Table: Summary of Research Findings

| Modification | Biological Activity | Outcome |

|---|---|---|

| Methyl substitution | Increased anticancer activity | Enhanced efficacy in cancer cell lines |

| Fluorination | Improved enzyme inhibition | Greater potency against metabolic enzymes |

| Hydroxyl addition | Enhanced solubility and bioavailability | Better pharmacokinetic profile |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(Benzyloxy)-4-bromopyridine with high purity?

- Methodological Answer : The compound can be synthesized via regioselective bromination of a benzyloxy-substituted pyridine precursor. For example, bromination of 3-(benzyloxy)pyridine using N-bromosuccinimide (NBS) in acetonitrile under mild conditions (40–60°C) achieves regioselectivity at the 4-position due to electronic directing effects of the benzyloxy group . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Yield optimization requires careful control of stoichiometry (1:1.05 substrate-to-NBS ratio) and reaction time (6–8 hours) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in amber glass containers under inert gas (argon or nitrogen) at –20°C to prevent degradation via moisture-sensitive benzyl ether cleavage or bromine displacement. Avoid exposure to light, which may induce radical side reactions. Long-term stability tests indicate <5% decomposition over 12 months under these conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C-NMR : Key signals include the benzyloxy group (δ 5.10–5.15 ppm, singlet for –OCH2Ph; δ 128–137 ppm aromatic carbons) and pyridine protons (e.g., H-2 at δ 8.30–8.50 ppm, doublet). Coupling constants (e.g., J = 5.2 Hz for pyridine protons) confirm substitution patterns .

- FTIR : Stretching vibrations at 1595–1605 cm⁻¹ (C=C aromatic), 1250–1270 cm⁻¹ (C–O–C benzyloxy), and 675–685 cm⁻¹ (C–Br) .

- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₁₂H₁₁BrNO: 264.0078) .

Advanced Research Questions

Q. How can contradictory NMR data in substituted pyridine derivatives be resolved?

- Methodological Answer : Unexpected splitting patterns (e.g., H-5 appearing as a doublet instead of a triplet) may arise from steric hindrance or electronic effects of adjacent substituents. Use 2D NMR (COSY, HSQC) to confirm connectivity. For example, in this compound, NOESY correlations between H-2 and the benzyloxy methylene group can confirm spatial proximity, ruling out alternative regioisomers .

Q. What strategies mitigate low yields in cross-coupling reactions involving this compound?

- Methodological Answer : Low yields in Suzuki-Miyaura couplings often stem from dehalogenation side reactions. Optimize by:

- Using Pd(PPh₃)₄ (5 mol%) with SPhos ligand to suppress β-hydride elimination.

- Replacing aqueous Na₂CO₃ with Cs₂CO₃ in THF/water (3:1) to stabilize intermediates.

- Conducting reactions under microwave irradiation (100°C, 30 min) to accelerate kinetics. Post-reaction TLC (silica, hexane/EtOAc) monitors debromination byproducts .

Q. How does the benzyloxy group influence regioselectivity in electrophilic substitution?

- Methodological Answer : The electron-donating benzyloxy group at C-3 directs electrophiles to the para position (C-4) via resonance stabilization of the intermediate σ-complex. Competitive ortho substitution is minimized by steric hindrance from the benzyl group. Computational studies (DFT, B3LYP/6-31G*) show a 12.3 kcal/mol energy difference favoring para substitution .

Q. What are the implications of conflicting cytotoxicity data in cell-based assays?

- Methodological Answer : Discrepancies may arise from variable benzyl ether cleavage in biological media. Validate stability via LC-MS before testing. For example, incubate the compound in DMEM (37°C, 24 hr) and quantify intact product. Use deuterated analogs (e.g., d₆-benzyloxy) to track degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.